molecular formula C17H22N6OS B12701122 N'-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide CAS No. 87587-20-0

N'-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide

Cat. No.: B12701122
CAS No.: 87587-20-0
M. Wt: 358.5 g/mol
InChI Key: IUXZGDMEPCDYEL-UHFFFAOYSA-N
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Description

N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, pyridine moieties, and a thiohydrazide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Pyridine Moieties: Pyridine groups are introduced through nucleophilic substitution reactions.

    Formation of the Thiohydrazide Group: This involves the reaction of hydrazine derivatives with thiocarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide: shares structural similarities with other piperazine derivatives and pyridine-containing compounds.

    Thiohydrazide Derivatives: Compounds with similar thiohydrazide groups exhibit comparable reactivity and biological activity.

Uniqueness

The uniqueness of N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethyl)-4-(2-pyridinyl)-1-piperazinecarbothiohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

87587-20-0

Molecular Formula

C17H22N6OS

Molecular Weight

358.5 g/mol

IUPAC Name

N'-[1-(1-oxidopyridin-1-ium-2-yl)ethyl]-4-pyridin-2-ylpiperazine-1-carbothiohydrazide

InChI

InChI=1S/C17H22N6OS/c1-14(15-6-3-5-9-23(15)24)19-20-17(25)22-12-10-21(11-13-22)16-7-2-4-8-18-16/h2-9,14,19H,10-13H2,1H3,(H,20,25)

InChI Key

IUXZGDMEPCDYEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=[N+]1[O-])NNC(=S)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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